molecular formula C22H25NO3 B14573919 N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine CAS No. 61207-30-5

N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine

Cat. No.: B14573919
CAS No.: 61207-30-5
M. Wt: 351.4 g/mol
InChI Key: STDJBVWBBVWIRZ-UHFFFAOYSA-N
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Description

N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine is a complex organic compound that features an anthracene moiety, a trioxane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, followed by the formation of the trioxane ring and the introduction of the amine group. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide. For example, a mixture of 4-chlorobenzaldehyde or 4-nitrobenzaldehyde and 9-acetylanthracene in ethanol, with sodium hydroxide as a catalyst, can be used to synthesize related compounds .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The trioxane ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the anthracene moiety can yield anthraquinone derivatives, while nucleophilic substitution of the amine group can produce various substituted amines.

Scientific Research Applications

N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The trioxane ring may generate reactive oxygen species, leading to oxidative stress in cells. The amine group can form hydrogen bonds with various biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(Anthracen-9-YL)-3-(4-chlorophenyl)prop-2-en-1-one
  • (2E)-1-(Anthracen-9-YL)-3-(4-nitrophenyl)prop-2-en-1-one

Uniqueness

N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine is unique due to the combination of its anthracene moiety, trioxane ring, and amine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61207-30-5

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

N-anthracen-9-yl-6,6-dimethyl-3-propan-2-yl-1,2,4-trioxan-5-amine

InChI

InChI=1S/C22H25NO3/c1-14(2)20-24-21(22(3,4)26-25-20)23-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-14,20-21,23H,1-4H3

InChI Key

STDJBVWBBVWIRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OC(C(OO1)(C)C)NC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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